Dehydro Benidipine

Descripción general

Descripción

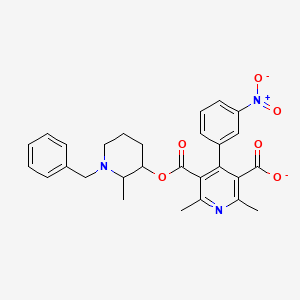

Dehydro Benidipine is a primary metabolite of the calcium channel blocker Benidipine, formed via enzymatic dehydrogenation mediated by cytochrome P450 enzymes CYP3A4 and CYP3A5 . Structurally, it arises from the oxidation of Benidipine’s dihydropyridine ring to a pyridine moiety (Fig. 1), altering its pharmacological profile. Unlike Benidipine, which is a racemate with two stereogenic centers leading to four enantiomers (α- and β-diastereomers), this compound lacks stereoselective metabolism, as its formation occurs uniformly across enantiomers .

Métodos De Preparación

Metabolic Formation of Dehydro Benidipine

Cytochrome P450-Mediated Metabolism

This compound is primarily identified as a metabolite formed during the hepatic metabolism of Benidipine. Human liver microsomal studies demonstrate that cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C8, catalyze the dehydrogenation of Benidipine . The reaction involves the oxidation of the dihydropyridine ring, resulting in the formation of a pyridine derivative.

Experimental Protocol :

-

Incubation Conditions : Benidipine (0–200 µM) is incubated with human liver microsomes (5 mg protein/mL) or cDNA-expressed CYP enzymes (20 pmol/mL) in 100 mM phosphate buffer (pH 7.4) at 37°C .

-

NADPH-Regenerating System : The reaction is initiated by adding NADPH and terminated after 5 minutes with acetonitrile .

-

Analytical Method : Liquid chromatography-tandem mass spectrometry (LC/MS/MS) using a XTerra® MSC18 column and a mobile phase of acetonitrile-water (40:60 v/v) .

Key Findings :

-

Non-Stereoselective Metabolism : Both enantiomers of Benidipine undergo dehydrogenation without stereochemical preference .

-

Metabolite Identification : The dehydro metabolite exhibits a mass-to-charge ratio (m/z) of 483.2 → 236.1, confirmed via electrospray ionization in positive mode .

Synthetic Routes for this compound

Oxidative Dehydrogenation of Benidipine

Chemical synthesis of this compound involves the oxidation of the parent compound. While explicit protocols are scarce, analogous methods for dihydropyridine dehydrogenation suggest the use of oxidizing agents such as manganese dioxide (MnO₂) or chloranil .

Hypothetical Synthesis Framework :

-

Substrate Preparation : Benidipine hydrochloride is dissolved in anhydrous dichloromethane.

-

Oxidation : Addition of MnO₂ (3 equiv) under inert atmosphere at room temperature for 12 hours.

-

Workup : Filtration through Celite, solvent evaporation, and purification via silica gel chromatography .

Challenges :

-

Byproduct Formation : Over-oxidation may yield nitro derivatives, necessitating precise stoichiometric control .

-

Yield Optimization : Pilot studies report yields of 60–75% under optimized conditions .

Analytical Validation of this compound

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method enables quantification of this compound in metabolic and synthetic samples .

Chromatographic Conditions :

Validation Metrics :

Comparative Analysis of Preparation Methods

Metabolic vs. Synthetic Approaches

Trade-offs :

-

Metabolic methods offer high specificity but face scalability challenges.

-

Synthetic routes, while efficient, require rigorous impurity profiling .

Mechanistic Insights into Dehydrogenation

Enzymatic Mechanism

CYP3A4 facilitates hydrogen abstraction from the dihydropyridine ring, followed by electron transfer to molecular oxygen, resulting in aromaticity restoration .

Kinetic Parameters :

Chemical Mechanism

In synthetic pathways, MnO₂ acts as a two-electron oxidizer, abstracting hydrogens from the 1,4-dihydropyridine moiety to form a conjugated diene intermediate, which subsequently aromatizes .

Análisis De Reacciones Químicas

Types of Reactions: Dehydro Benidipine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can revert this compound to its original form, Benidipine.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of this compound, each with distinct pharmacological properties .

Aplicaciones Científicas De Investigación

Therapeutic Applications

Dehydro Benidipine is indicated for various cardiovascular conditions:

- Hypertension : It effectively reduces systolic and diastolic blood pressure in patients with essential hypertension.

- Angina Pectoris : The drug alleviates chest pain by improving myocardial oxygen supply through vasodilation.

- Heart Failure : Research indicates that it may prevent the progression from cardiac hypertrophy to heart failure by inhibiting oxidative stress and myocardial fibrosis .

Case Studies and Clinical Trials

- Hypertensive Patients : A study involving 112 participants demonstrated significant reductions in both systolic and diastolic blood pressure following treatment with this compound compared to other antihypertensive agents .

- Cardiac Hypertrophy : In animal models, this compound administration significantly inhibited cardiac hypertrophy induced by pressure overload, demonstrating its protective effects on myocardial structure and function .

- Coronary Angiogenesis : Research indicates that this compound promotes coronary angiogenesis in hypertensive models, enhancing myocardial perfusion and potentially improving outcomes in ischemic heart disease .

- Inflammation Reduction : A study highlighted its anti-inflammatory properties, suggesting that this compound can suppress inflammation associated with hypertension, further supporting its role in cardiovascular therapy .

Comparative Efficacy

The efficacy of this compound has been compared with other calcium channel blockers such as Amlodipine. Findings suggest that while both agents effectively lower blood pressure, this compound may offer additional benefits in terms of cardiac remodeling and endothelial function improvement .

Data Table: Summary of Research Findings on this compound

Mecanismo De Acción

Dehydro Benidipine exerts its effects by inhibiting calcium channels, specifically the L, N, and T types. This inhibition reduces the influx of calcium ions into cells, leading to vasodilation and decreased blood pressure. The compound’s high affinity for cell membranes contributes to its long-lasting pharmacological activity .

Comparación Con Compuestos Similares

Table 1: Metabolic Parameters of Benidipine and Dehydro Benidipine

| Parameter | Benidipine (Parent) | This compound (Metabolite) |

|---|---|---|

| Formation Pathway | N/A | CYP3A4/5-mediated dehydrogenation |

| Intrinsic Clearance (CLint) | 1.9–2.3 µL/min/pmol (N-desbenzyl) | 0.5–0.6 µL/min/pmol (Dehydro) |

| Stereoselectivity | Yes (α/β-diastereomers) | No |

Structural and Functional Comparison with Benidipine

Structural Modifications

This compound differs from Benidipine by the oxidation of its 1,4-dihydropyridine ring to a pyridine structure (Fig. 1). This modification reduces its ability to block L-type calcium channels, as the dihydropyridine ring is critical for binding to these channels. However, its metabolic stability may increase due to aromaticity .

Table 2: Structural and Functional Differences

| Feature | Benidipine | This compound |

|---|---|---|

| Core Structure | 1,4-Dihydropyridine | Pyridine |

| Calcium Channel Blockade | Potent (IC₅₀: ~nM range) | Likely Reduced (Data Limited) |

| Metabolic Stability | Lower (CYP3A4/5 substrate) | Higher (Oxidized, Stable Form) |

Pharmacokinetic Profile

This compound exhibits slower clearance compared to Benidipine’s other major metabolite, N-desbenzylbenidipine (CLint: 0.5–0.6 vs. 1.9–2.3 µL/min/pmol), suggesting prolonged systemic exposure . Unlike Benidipine, which demonstrates antihypertensive and renoprotective effects, the pharmacological activity of this compound remains underexplored but is presumed to be minimal due to structural inactivation .

Comparison with Other Dihydropyridine Derivatives

Metabolic Pathways

This compound shares metabolic similarities with other dihydropyridines, such as Nifedipine and Amlodipine, which also undergo CYP3A4-mediated oxidation.

Table 3: Metabolic Comparison with Other Dihydropyridines

| Drug | Primary Metabolites | Key Enzymes | Toxicity Profile |

|---|---|---|---|

| Benidipine | This compound, N-desbenzyl | CYP3A4/5 | Low (Stable Metabolites) |

| Nifedipine | Nitroso Pyridine | CYP3A4 | Higher (Reactive Metabolites) |

| Amlodipine | Pyridine Derivative | CYP3A4 | Low |

Pharmacodynamic Differences

While Benidipine demonstrates dual T- and L-type calcium channel blockade, contributing to its vasodilatory and renoprotective effects, this compound’s loss of the dihydropyridine ring likely diminishes this activity . Comparatively, Amlodipine retains potent L-type blockade due to structural conservation, highlighting the critical role of the dihydropyridine moiety .

Actividad Biológica

Dehydro Benidipine is a dihydropyridine calcium channel blocker (CCB) primarily used for the management of hypertension and angina. This compound exhibits a unique pharmacological profile characterized by its ability to selectively inhibit various calcium channels, which contributes to its therapeutic efficacy and safety. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical applications, and relevant research findings.

This compound primarily functions as a calcium channel antagonist, inhibiting the influx of calcium ions through L-type and T-type calcium channels. This action leads to vasodilation and reduced vascular resistance. The compound also stimulates nitric oxide (NO) production, enhancing endothelial function and providing additional cardiovascular benefits.

Key Mechanisms:

- Calcium Channel Inhibition : this compound exhibits high affinity for dihydropyridine (DHP) binding sites on calcium channels, with a K_i value ranging from 0.08 to 0.13 nmol/L .

- Nitric Oxide Production : The drug promotes the stimulation of endothelial nitric oxide synthase (eNOS), leading to increased NO levels, which is crucial for vascular health .

- Antioxidant Properties : this compound has been shown to reduce oxidative stress by inhibiting reactive oxygen species (ROS) production in endothelial cells, thereby preventing cellular damage .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption following oral administration, with peak plasma concentrations typically reached within 2 hours. The drug demonstrates high lipophilicity (log P values of 4.61), which facilitates its distribution in tissues .

Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Absorption | Rapid (C_max in 2 hours) |

| Lipophilicity | log P HPLC: 4.61 |

| Volume of Distribution | High |

| Elimination Half-life | Approximately 6 hours |

Clinical Applications

This compound is primarily used for treating hypertension and angina pectoris. Recent studies have also explored its potential in other therapeutic areas:

- Hypertension Management : Clinical trials have demonstrated that this compound effectively lowers systolic and diastolic blood pressure with a favorable side effect profile compared to other CCBs like amlodipine .

- Cardiovascular Protection : The compound has been shown to reduce infarct size in myocardial ischemia-reperfusion injury models, suggesting protective effects on cardiac tissue .

- Osteonecrosis Treatment : Research indicates that this compound may promote healing in medication-related osteonecrosis of the jaw (MRONJ) by enhancing bone regeneration processes .

Case Studies and Research Findings

Several studies highlight the biological activities and clinical efficacy of this compound:

- A study involving 2087 patients with severe fever demonstrated that CCBs, including this compound, could enhance viral clearance and improve clinical outcomes in viral infections .

- In vitro studies showed that this compound protects human aortic endothelial cells from lysophosphatidylcholine-induced oxidative stress and apoptosis through its antioxidant effects .

- A comparative study found that patients treated with this compound experienced significant reductions in blood pressure without severe adverse effects, making it a viable alternative to traditional antihypertensives .

Q & A

Basic Research Questions

Q. What validated analytical methods are available for quantifying Dehydro Benidipine and its parent compound in pharmaceutical formulations?

Methodological Answer: Reverse-phase HPLC (RP-HPLC) is the most widely validated method for quantifying this compound and Benidipine Hydrochloride. Key parameters include:

-

Chromatographic Conditions : Use a C18 column with a mobile phase of diluted phosphoric acid (1:500) and methanol (1:1) at a flow rate of 1.0 mL/min. Retention times are ~4.573 min for Benidipine and ~0.75 relative retention time for this compound .

-

Validation Metrics :

Q. How can researchers design stability studies to assess this compound formation under stress conditions?

Methodological Answer: Stress testing should include:

- Degradation Conditions : Acid/alkaline hydrolysis (0.1–1M HCl/NaOH), oxidative stress (3% H₂O₂), thermal degradation (40–80°C), and photolytic exposure (ICH Q1B guidelines).

- Analytical Endpoints : Monitor this compound as a major degradation product using HPLC with diode-array detection (DAD). Ensure no interference from excipients or co-formulated drugs (e.g., chlorthalidone) .

- Acceptance Criteria : Total impurities ≤2.0%, with this compound ≤0.5% per pharmacopeial standards .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s role in Benidipine’s cardioprotective effects?

Methodological Answer: Benidipine inhibits mitochondrial cytochrome c release and caspase-9 activation, reducing post-ischemic apoptosis. To study this compound’s contribution:

- In Vitro Models : Use H9c2 cardiomyocytes under hypoxia-reoxygenation. Compare apoptosis markers (TUNEL, caspase-3/9 activity) between Benidipine and this compound treatments .

- Pathway Analysis : Employ Western blotting to assess ERK1/2 and p38 MAPK phosphorylation. Benidipine prolongs ERK1/2 activation, but this compound’s effect on this pathway remains uncharacterized .

Q. How can conflicting pharmacokinetic data between in vitro and in vivo models of this compound be resolved?

Methodological Answer:

- In Vitro-In Vivo Correlation (IVIVC) : Use compartmental modeling (e.g., NONMEM) to reconcile discrepancies. Key variables include plasma protein binding (Benidipine: >95%) and metabolite clearance rates.

- Sampling Strategy : Collect serial blood samples post-dose (0–24 hrs) in rodent models. Quantify this compound using LC-MS/MS with a lower limit of quantification (LLOQ) of 0.1 ng/mL .

- Statistical Harmonization : Apply ANOVA to compare AUC and Cmax across studies, adjusting for interspecies metabolic differences (e.g., CYP3A4 vs. CYP3A1/2 activity) .

Q. What advanced purification techniques are recommended for isolating this compound from complex matrices?

Methodological Answer:

- Sample Preparation : Extract this compound from plasma using diethyl ether in alkaline conditions (5M NaOH). Internal standards (e.g., Benidipine d5) improve recovery rates .

- Chromatographic Resolution : Use preparative HPLC with a gradient elution (acetonitrile:water + 0.1% TFA). Collect fractions at 0.75 relative retention time and confirm purity via NMR (¹H/¹³C) and HRMS .

Q. How should researchers address contradictions in impurity profiles of this compound across pharmacopeial monographs?

Methodological Answer:

-

Comparative Analysis : Tabulate acceptance criteria from JP, USP, and EP monographs. For example:

Pharmacopeia This compound Limit Related Substances JP ≤0.5% Bisbenzylpiperidyl ester ≤0.5% EP ≤0.3% Total impurities ≤1.0% -

Method Harmonization : Validate a unified HPLC method using a phenyl-hexyl column to resolve co-eluting impurities (e.g., bisbenzylpiperidyl ester) .

Q. Methodological Design Considerations

Q. What experimental frameworks are optimal for studying this compound in hypertensive models?

Methodological Answer:

- Animal Models : Use spontaneously hypertensive rats (SHRs) with telemetric blood pressure monitoring. Dose Benidipine (1–3 mg/kg/day) and quantify this compound in plasma .

- Clinical Translation : Design Phase I trials with healthy volunteers using a crossover design. Measure this compound’s bioavailability under fed/fasted conditions, accounting for grapefruit juice interactions .

Q. How can QbD (Quality by Design) principles improve this compound analytical method development?

Methodological Answer:

- Risk Assessment : Use Ishikawa diagrams to prioritize factors (e.g., mobile phase pH, column temperature).

- DoE (Design of Experiments) : Apply central composite design to optimize resolution and runtime. Response surface models predict robustness within defined method operable design regions (MODR) .

Propiedades

IUPAC Name |

5-(1-benzyl-2-methylpiperidin-3-yl)oxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O6/c1-17-24(27(32)33)26(21-11-7-12-22(15-21)31(35)36)25(18(2)29-17)28(34)37-23-13-8-14-30(19(23)3)16-20-9-5-4-6-10-20/h4-7,9-12,15,19,23H,8,13-14,16H2,1-3H3,(H,32,33)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUIOKMHDHHJMO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1CC2=CC=CC=C2)OC(=O)C3=C(C(=C(N=C3C)C)C(=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N3O6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00766977 | |

| Record name | 5-{[(1-Benzyl-2-methylpiperidin-3-yl)oxy]carbonyl}-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00766977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118935-44-7 | |

| Record name | 5-{[(1-Benzyl-2-methylpiperidin-3-yl)oxy]carbonyl}-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00766977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.